1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a tetrahydroisoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 2-methoxyphenylacetonitrile with an appropriate amine, followed by cyclization. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the cyclization process. The reaction is usually carried out under reflux conditions in an inert atmosphere to ensure high yield and purity .
Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: The compound is utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The methoxy group plays a crucial role in enhancing the binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure.
1-(2-Methoxyphenyl)ethanamine: Similar functional groups but lacks the tetrahydroisoquinoline skeleton.
1-(2-Methoxyphenyl)propan-2-amine: Contains a similar phenyl group but has a different amine structure.
Uniqueness: 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYWJYAVCVORST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC=CC=C3CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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